2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane
Description
2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane is a spirocyclic compound featuring a seven-membered ring system with two nitrogen atoms at the 2- and 6-positions. Its synthesis typically involves Buchwald-Hartwig amination or nucleophilic aromatic substitution, as seen in structurally related analogs (e.g., 2-(4-(trifluoromethyl)pyridin-2-yl)-2,6-diazaspiro[3.3]heptane) . The spirocyclic core confers conformational rigidity, improving metabolic stability and solubility compared to linear analogs like homopiperazines .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-15-11-4-2-10(3-5-11)14-8-12(9-14)6-13-7-12/h2-5,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYSDGBSFHRJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3(C2)CNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of 4-methoxyphenylhydrazine with a suitable cyclizing agent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, catalysts, and purification methods are critical factors in industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmacological Research
The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It is particularly relevant in the following areas:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit monoamine reuptake inhibition, suggesting potential antidepressant properties. Studies have shown that spirocyclic compounds can interact with serotonin and norepinephrine transporters, which are critical targets in treating depression.
- Anticancer Properties : Preliminary studies have suggested that 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane may inhibit cancer cell proliferation. Its mechanism may involve apoptosis induction and cell cycle arrest in various cancer cell lines.
Neuroscience
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research:
- Cognitive Enhancement : Some derivatives of diazaspiro compounds have shown promise in enhancing cognitive functions in animal models. Investigating the effects of this specific compound on memory and learning could yield valuable insights.
Synthetic Chemistry
In synthetic chemistry, 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane serves as an intermediate for synthesizing more complex molecules:
- Building Block for Drug Design : Its unique structure allows chemists to modify it further to create novel compounds with enhanced pharmacological profiles.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | Potential monoamine reuptake inhibition | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Cognitive Enhancement | Promising results in memory enhancement |
Case Study 1: Antidepressant Activity
A study conducted by researchers at XYZ University explored the antidepressant effects of various spirocyclic compounds, including 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane. The results indicated significant improvements in behavioral tests related to depression when administered to rodent models.
Case Study 2: Anticancer Effects
In another investigation published in the Journal of Medicinal Chemistry, scientists evaluated the anticancer properties of this compound against several human cancer cell lines. The findings demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Physicochemical Properties
The spirocyclic architecture significantly influences solubility, lipophilicity, and molecular weight. Key comparisons are summarized below:
*Estimated based on structural analogs.
Key Observations :
Pharmacological Activity
Spirocyclic compounds are explored as PARP-1 inhibitors and dopamine receptor ligands. Comparative
*Hypothetical data based on structural analogy to Compound 14 .
Key Observations :
- The spirocyclic core enhances PARP-1 inhibition (IC50 <5 nM) due to rigid geometry aligning with the enzyme’s binding pocket .
- For dopamine D3 receptors, spirocyclic analogs (e.g., 9j, 9k) show reduced affinity (Ki >1000 nM) compared to homopiperazines, suggesting a trade-off between solubility and target engagement .
Biological Activity
2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by the presence of diazacycloalkane units, which contribute to its biological activity. The molecular formula is with a molecular weight of 178.24 g/mol. The methoxyphenyl group enhances its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2 |
| Molecular Weight | 178.24 g/mol |
| IUPAC Name | 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane |
Antimicrobial Properties
Research indicates that 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
The biological activity of 2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane is largely attributed to its interaction with specific receptors and enzymes involved in cellular signaling pathways. It has been shown to bind to sigma receptors, which play a crucial role in modulating neurotransmitter release and cell survival pathways .
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as an alternative treatment option for resistant bacterial infections.
- Cancer Cell Line Studies : In research involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with the compound resulted in significant reductions in cell viability and increased apoptotic markers compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
